

# Pfk-158: A Technical Guide to its Anti-Tumor Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pfk-158**

Cat. No.: **B610067**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pfk-158** is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).<sup>[1][2]</sup> PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation.<sup>[3][4]</sup> By inhibiting PFKFB3, **Pfk-158** disrupts cancer cell metabolism, leading to reduced glucose uptake, ATP production, and lactate release, ultimately inducing apoptosis and autophagy.<sup>[1]</sup> This technical guide provides a comprehensive overview of the anti-tumor properties of **Pfk-158**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of **Pfk-158** from preclinical and clinical investigations.

### Table 1: In Vitro Efficacy of Pfk-158

| Cell Line                 | Cancer Type            | Metric                          | Value       | Reference |
|---------------------------|------------------------|---------------------------------|-------------|-----------|
| Various                   | Various                | IC50 (PFKFB3 enzyme)            | 137 nM      |           |
| A549                      | Lung Cancer            | IC50 (Cytotoxicity)             | 15 $\mu$ M  |           |
| MYC-High SCLC             | Small Cell Lung Cancer | Average IC50 (ATP luminescence) | 0.7 $\mu$ M |           |
| MYC-Low SCLC              | Small Cell Lung Cancer | Average IC50 (ATP luminescence) | 1.2 $\mu$ M |           |
| C13 (chemoresistant)      | Ovarian Cancer         | Apoptosis (with Carboplatin)    | 45%         |           |
| OV2008 (chemosensitive)   | Ovarian Cancer         | Apoptosis (with Carboplatin)    | 24.6%       |           |
| HeyA8MDR (chemoresistant) | Ovarian Cancer         | Apoptosis (with Paclitaxel)     | 70%         |           |
| HeyA8 (chemosensitive)    | Ovarian Cancer         | Apoptosis (with Paclitaxel)     | 48%         |           |

**Table 2: In Vivo Efficacy of Pfk-158**

| Cancer Model                       | Treatment             | Dosage                                                         | Outcome                           | Reference |
|------------------------------------|-----------------------|----------------------------------------------------------------|-----------------------------------|-----------|
| Gynecologic Cancer Mouse Model     | Pfk-158 + Carboplatin | 15 mg/kg (Pfk-158, i.p., once weekly) + 51 mg/kg (Carboplatin) | Marked reduction in tumor growth  |           |
| MYC-High SCLC Xenograft (H446)     | Pfk-158               | 25 mg/kg (i.p., every other day for 10 days)                   | Significant delay in tumor growth |           |
| Various Human-Derived Tumor Models | Pfk-158               | Not specified                                                  | ~80% growth inhibition            |           |

**Table 3: Phase 1 Clinical Trial (NCT02044861) Data**

| Cancer Type                 | Number of Patients          | Key Findings                                                                                  | Reference |
|-----------------------------|-----------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Advanced Solid Malignancies | 15 (evaluable for response) | 6 patients experienced clinical benefit. Well-tolerated up to 650 mg/m <sup>2</sup> .         |           |
| Advanced Solid Malignancies | Not specified               | Dose escalation cohorts completed up to 168 mg/m <sup>2</sup> without dose-limiting toxicity. |           |

## Signaling Pathways and Mechanism of Action

**Pfk-158** exerts its anti-tumor effects by inhibiting PFKFB3, a key enzyme in the glycolytic pathway. This inhibition leads to a cascade of downstream effects, ultimately resulting in cancer cell death.

[Click to download full resolution via product page](#)**Figure 1: PFKFB3 Signaling Pathway and Pfk-158 Mechanism of Action.**

## Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of **Pfk-158**'s anti-tumor properties.

### Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells following treatment with **Pfk-158**.



[Click to download full resolution via product page](#)

**Figure 2:** Experimental Workflow for Annexin V/PI Apoptosis Assay.

### Protocol Steps:

- Cell Culture and Treatment: Seed cancer cells (e.g., OV2008, C13) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of **Pfk-158** (e.g., 0-10  $\mu$ M) for 24-48 hours. Include a vehicle-treated control group.
- Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
- Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
- Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
- Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

## Autophagy Detection (Immunofluorescence for LC3B and p62)

This protocol is for visualizing the induction of autophagy in cancer cells treated with **Pfk-158** by monitoring the localization of LC3B and the degradation of p62.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pfk-158: A Technical Guide to its Anti-Tumor Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610067#investigating-the-anti-tumor-properties-of-pfk-158>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)